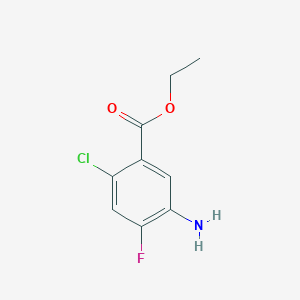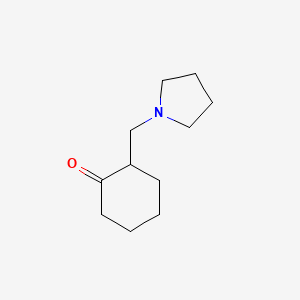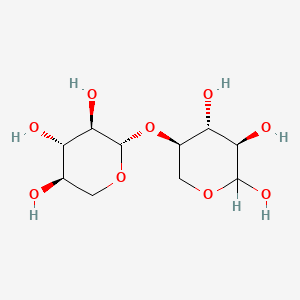
4-(Chloromethyl)-2-methylpyridine hydrochloride
Übersicht
Beschreibung
4-(Chloromethyl)-2-methylpyridine hydrochloride is a chemical compound that is part of the broader family of halomethylpyridines. These compounds are characterized by the presence of a pyridine ring, which is a heterocyclic aromatic organic compound with a nitrogen atom at one of the positions in the ring. The specific structure of this compound includes a chloromethyl group (-CH2Cl) and a methyl group (-CH3) attached to the pyridine ring.
Synthesis Analysis
The synthesis of halomethylpyridines, such as this compound, can be achieved through various chemical pathways. One method involves the conversion of a methyl group to a chloromethyl group through a series of substitutions, as described in the preparation of 4- and 6-chloro-2-chloromethylpyridine . Another approach for synthesizing halomethyl bipyridines is outlined, which could potentially be adapted for the synthesis of this compound .
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied using X-ray crystallography, vibrational spectroscopy, and theoretical calculations . These studies provide insights into the bond lengths, angles, and overall geometry of the molecules, which are crucial for understanding their chemical behavior. For instance, the crystal and molecular structures of dimethyl bipyridyl complexes offer comparative data that could be relevant to the structure of this compound .
Chemical Reactions Analysis
The reactivity of halomethylpyridines is influenced by the presence of the halomethyl group, which can participate in various chemical reactions. The photochemical transformations of amino-substituted styrylpyridines, for example, demonstrate the potential reactivity of pyridine derivatives under ultraviolet irradiation . Although not directly related to this compound, these studies provide a general understanding of the types of reactions that pyridine compounds can undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of halomethylpyridines can be deduced from spectroscopic and computational analyses. Studies on compounds such as 2-chloro-4-methyl-3-nitropyridine and 2-chloro-6-methylpyridine provide information on vibrational frequencies, electronic structure, and thermodynamic properties . Similarly, the investigation of 2-hydroxy-4-methyl-3-nitropyridine and 2-hydroxy-4-methyl-5-nitropyridine offers data on conformational stability and molecular electrostatic potential, which are relevant to understanding the behavior of this compound .
Wissenschaftliche Forschungsanwendungen
Synthesis and Preparation
4-(Chloromethyl)-2-methylpyridine hydrochloride is used in various synthesis processes. For instance, it is involved in the preparation of 6-chloro-2-chloromethylpyridine, which is derived from 6-chloro-2-methylpyridine. This process involves several steps including conversion of the 2-Me substituent to 2-acetoxymethyl, 2-hydroxymethyl, and finally to 2-chloromethyl substituent (Barnes, Hartley, & Jones, 1982). Similarly, 4-chloro-2-chloromethylpyridine is prepared from 2-methylpyridine-N-oxide by a sequence of nitration, followed by chlorination, and side chain chlorination (Barnes, Hartley, & Jones, 1982).
In Chemical Reactions
The compound plays a significant role in chemical reactions, such as the reaction of phosphorus oxychloride with 2,6-dimethylpyridine N-oxide hydrochloride, leading to the formation of various pyridine derivatives (Singh, Lesher, & Pennock, 1990). Another example is the photochemical dimerization of 2-aminopyridines and 2-pyridones, where various methylpyridines, including 2-methylpyridine, are utilized (Taylor & Kan, 1963).
Intermediate in Pharmaceutical and Pesticide Production
2-Chloro-5-trichloromethylpyridine, an important intermediate of many medicines and pesticides, is produced from the photochlorinated products of 3-methylpyridine, in which this compound may play a role (Su Li, 2005).
Synthesis of Other Chemical Compounds
This chemical is also used in the efficient synthesis of halomethyl-2,2′-bipyridines, including 4,4′-bis(chloromethyl)2,2′-bipyridine, which showcases its versatility in synthesizing various complex chemical structures (Smith, Lamba, & Fraser, 2003).
Use in Specific Chemical Syntheses
Specific syntheses such as that of 2-chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate of lafutidine, involve this compound as a precursor (Shen Li, 2012).
Safety and Hazards
This chemical is considered hazardous. It is harmful if swallowed and causes severe skin burns and eye damage . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection when handling it . In case of contact, immediate medical attention is required .
Eigenschaften
IUPAC Name |
4-(chloromethyl)-2-methylpyridine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN.ClH/c1-6-4-7(5-8)2-3-9-6;/h2-4H,5H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUEOGQBVZGRFJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)CCl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
847610-87-1 | |
| Record name | 4-(chloromethyl)-2-methylpyridine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(Z,E)-2-(4-Methoxyphenyl)-2-[(4-methylphenylsulphonyl)oxyimino]acetonitrile](/img/structure/B3043254.png)



![7-Nitro-1H-imidazo[4,5-c]pyridin-4(5H)-one](/img/structure/B3043260.png)
![[(2R,3R,4S,5S,6R)-3,4,6-Triacetyloxy-5-[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B3043261.png)


![(2E)-2-(thiophen-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B3043270.png)
